molecular formula C10H8ClNO2 B14857709 Methyl 3-(chloromethyl)-5-cyanobenzoate

Methyl 3-(chloromethyl)-5-cyanobenzoate

Cat. No.: B14857709
M. Wt: 209.63 g/mol
InChI Key: XFLIBQOGDLEIGN-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-5-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of benzoic acid, featuring a chloromethyl group and a cyano group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(chloromethyl)-5-cyanobenzoate typically involves the following steps:

    Starting Material: The process begins with m-toluic acid.

    Acylation Reaction: Sulphone chloride is added to the m-toluic acid for an acylation reaction.

    Chlorination Reaction: Liquid chlorine is introduced for the chlorination reaction.

    Esterification Reaction: Non-aqueous methanol is added dropwise to prepare the ester.

    Cyanation Reaction: Toluene and sodium cyanide are added, and the mixture is heated for backflow.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(chloromethyl)-5-cyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to other functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloromethyl group.

    Oxidation and Reduction Reactions: Products include amines, carboxylic acids, and other functionalized derivatives.

Scientific Research Applications

Methyl 3-(chloromethyl)-5-cyanobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(chloromethyl)-5-cyanobenzoate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules. The cyano group can participate in various chemical transformations, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Uniqueness: Methyl 3-(chloromethyl)-5-cyanobenzoate is unique due to the presence of both a chloromethyl and a cyano group, which provides distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

methyl 3-(chloromethyl)-5-cyanobenzoate

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5H2,1H3

InChI Key

XFLIBQOGDLEIGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)CCl

Origin of Product

United States

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